
Benzylpenicilloate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylpenicilloate(2-) is the penicilloate(2-) species that is the dianion formed from benzylpenicilloic acid by deprotonation of both carboxy groups. It is the major microspecies present at pH 7.3. It is a conjugate base of a benzylpenicilloic acid.
Wissenschaftliche Forschungsanwendungen
Antibiotic Resistance Studies
Benzylpenicillin has been a crucial antibiotic for over 40 years, particularly in treating gonorrhea. Continuous exposure to benzylpenicillin has led to the emergence of resistant strains of Neisseria gonorrhoeae, characterized by altered penicillin-binding proteins (PBPs) with decreased affinity for the antibiotic. Studies suggest that these resistant forms of PBP may have developed through amino acid substitutions and insertions, or by exchanging a region encoding part of the penicillin-sensitive transpeptidase domain with a similar region from a closely related species (Spratt, 1988).
Toxicity Investigations
Benzylpenicilloic acid (BPNLA), a major cleavage product of benzylpenicillin G (BP), is found in animal-derived products. While its allergic reactions have been reported, its toxicity had not been thoroughly described. Recent studies evaluated BPNLA's toxicity using in vivo and in vitro models, including acute toxicity assays and cytotoxicity assays. These studies found that BPNLA showed cytotoxicity and inhibited cell proliferation, suggesting it might be a potential toxic agent with public health significance (Cui et al., 2018).
Chemical Synthesis and Reactions
Research has explored the synthesis and reaction of benzylpenicilloic acid α-amides, showing that these compounds can be effectively used to create D-penicillamine in good yield and high purity. This has implications for chemical synthesis processes and the development of pharmaceutical products (Ogawa, Tomisawa, & Sota, 1988).
Eigenschaften
Molekularformel |
C16H18N2O5S-2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(2R,4S)-2-[(R)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)/p-2/t11-,12-,13+/m0/s1 |
InChI-Schlüssel |
HCYWNSXLUZRKJX-RWMBFGLXSA-L |
Isomerische SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C |
Kanonische SMILES |
CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



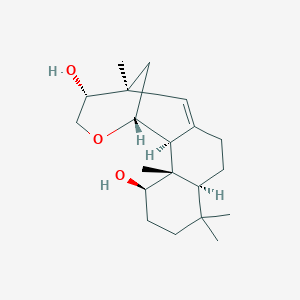
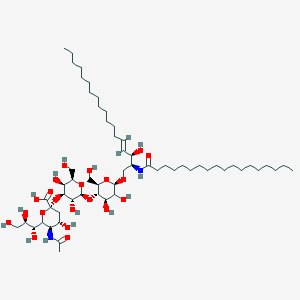
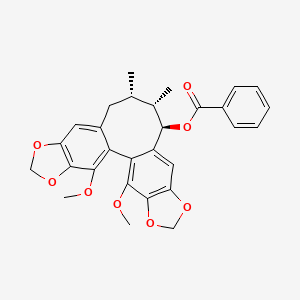


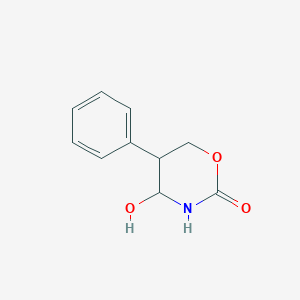
![methyl (1S,15S,16S,17S,21S)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B1259829.png)
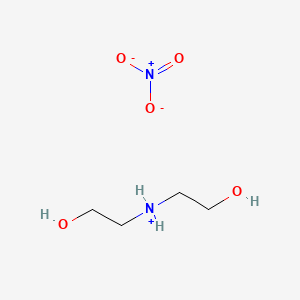
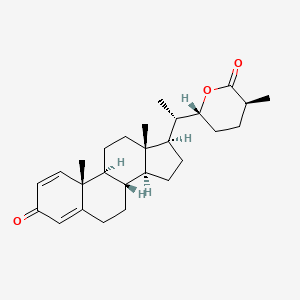
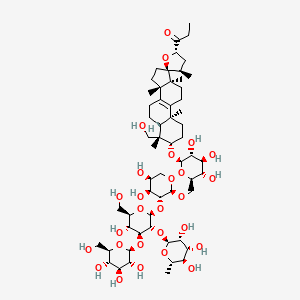

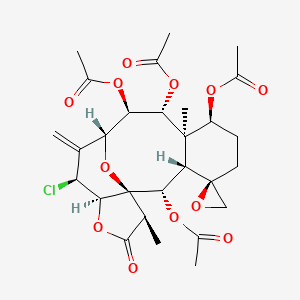

![[1,2,5]Oxadiazolo[3,4-b]pyrazine](/img/structure/B1259840.png)